4-Chloro-6-nitrosoresorcinol-13C6
Overview
Description
Chemical Reactions Analysis
4-Chloro-6-nitrosoresorcinol-13C6 can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-nitrosoresorcinol-13C6 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in metabolic studies and tracing biochemical pathways using stable isotope labeling.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitrosoresorcinol-13C6 involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and processes, making the compound useful in studying metabolic and enzymatic reactions.
Comparison with Similar Compounds
4-Chloro-6-nitrosoresorcinol-13C6 can be compared with other similar compounds, such as:
4-Chloro-6-nitrosoresorcinol: The non-labeled version of the compound, which lacks the carbon-13 isotopes.
4-Chloro-6-nitroresorcinol: A compound where the nitroso group is oxidized to a nitro group.
4-Amino-6-chlororesorcinol: A compound where the nitroso group is reduced to an amino group.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies .
Properties
IUPAC Name |
4-chloro-6-nitroso(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTXZVVELSONAM-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475497 | |
Record name | 4-Chloro-6-nitrosoresorcinol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953390-33-5 | |
Record name | 4-Chloro-6-nitrosoresorcinol-13C6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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